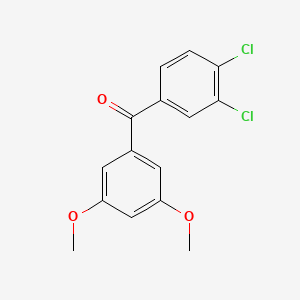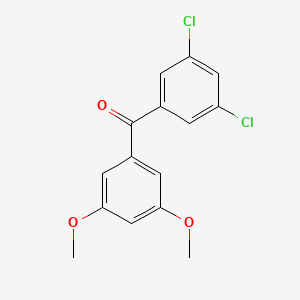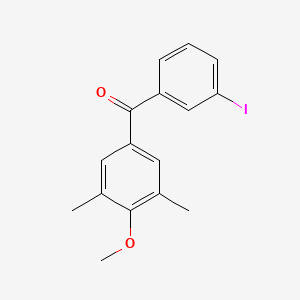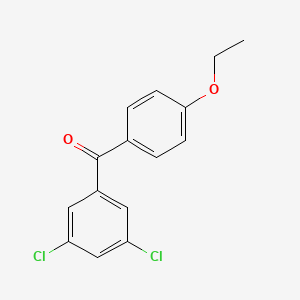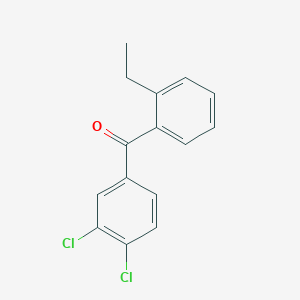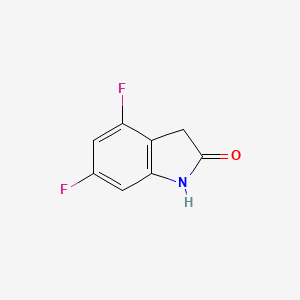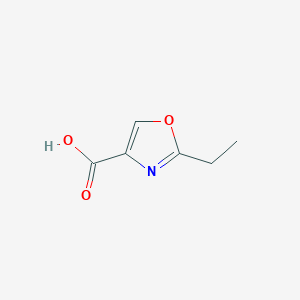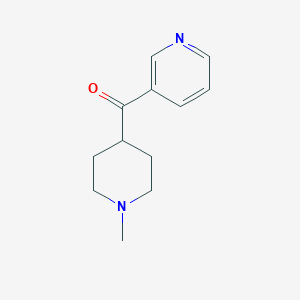![molecular formula C12H15NS B1359105 Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- CAS No. 7605-24-5](/img/structure/B1359105.png)
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-
カタログ番号 B1359105
CAS番号:
7605-24-5
分子量: 205.32 g/mol
InChIキー: OFZYSUTZMCCOQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
“Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” is a chemical compound with the molecular formula C12H15NS and a molecular weight of 205.32 . It is used in the synthesis of various compounds.
Synthesis Analysis
Acetonitrile is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the future, acetonitrile could be used to synthesize new pharmaceuticals and dyes, as well as to develop new methods for separating and purifying compounds.Molecular Structure Analysis
The molecular structure of “Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-” consists of a carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
Acetonitrile is commonly used in organic synthesis due to its ability to act as a building block in conversion reactions . Especially in the field of electrochemical conversions involving acetonitrile, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Polyfunctionally Substituted Heterocycles : 4-Phenyl-3-oxobutanenitrile, synthesized via the reaction of ethyl phenylacetate with acetonitrile, is used as a starting material for synthesizing a variety of polyfunctionally substituted heterocycles (Khalik, 1997).
- Electrochemical Studies : Acetonitrile's influence on the voltammetric study of a quinones family containing α-hydroxy group and their methylated derivatives shows linear Hammett–Zuman type variations, indicating its role in electron transfer and chemically coupled reactions (Bautista-Martínez et al., 2003).
Applications in Medicine and Biology
- Anticancer Activity : Derivatives of acetonitrile, specifically 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been explored for their in vitro antitumor activity. One derivative showed notable activity against the melanoma MALME-3 M cell line, indicating potential applications in cancer treatment (Sa̧czewski et al., 2006).
Chemiluminescence and Photochromic Properties
- Chemiluminescence Studies : The thiophenyl ester of indole‐3‐acetic acid and indole‐3‐acetonitrile produce chemiluminescence in specific conditions, indicating potential for scientific investigations in photochemistry (Durán et al., 1976).
- Photochromic and Fluorescence Properties : Certain acetonitrile derivatives exhibit reversible photochromism and fluorescence intensity changes in acetonitrile solution upon UV irradiation, useful for research in materials science and optical applications (Fu et al., 2016).
Electrochemistry and Catalysis
- Anodic Oxidation : Aromatic thioethers substituted with acetonitrile can be mono- and difluorinated by electro-oxidation, highlighting its application in electrochemical reactions and synthetic chemistry (Baroux et al., 1997).
- Catalysis in Organic Synthesis : Acetonitrile is instrumental in the mono-methylation of phenylacetonitrile, a reaction significant for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenyl)sulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)10-4-6-11(7-5-10)14-9-8-13/h4-7H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZYSUTZMCCOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614902 | |
| Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]- | |
CAS RN |
7605-24-5 | |
| Record name | [(4-tert-Butylphenyl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


The substituted phenylthioacetonitrile starting materials can be prepared by the reaction of the corresponding thiophenol with chloroacetonitrile in alcoholic sodium hydroxide. In a representative procedure, a solution of 100 grams of 4-tert-butylthiophenyl and 45.3 grams chloroacetonitrile in 225 milliliters of 95 percent ethanol is stirred at room temperature while a solution of 24 grams sodium hydroxide in 36 milliliters water is added dropwise until the mixture remains alkaline to phenolphthalein. Slight spontaneous warming occurs during the addition. The mixture is then diluted with an equal volume of water and extracted twice with ether. The ether extract is washed with water, dried over sodium sulfate, and distilled, yielding the 2-(4-tert-butylphenylthio)acetonitrile as a liquid boiling at 153°-6°C. under a pressure of 4 millimeters of mercury.
[Compound]
Name
substituted phenylthioacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One










Synthesis routes and methods II
Procedure details


The substituted phenylthioacetonitrile starting materials can be prepared by the reaction of the corresponding thiophenol with chloroacetonitrile in alcoholic sodium hydroxide. In a representative procedure, a solution of 100 grams of 4-tert-butylthiophenol and 45.3 grams chloroacetonitrile in 225 milliliters of 95 percent ethanol is stirred at room temperature while a solution of 24 grams sodium hydroxide in 36 milliliters water is added dropwise until the mixture remains alkaline to phenolphthalein. Slight spontaneous warming occurs during the addition. The mixture is then diluted with an equal volume of water and extracted twice with ether. The ether extract is washed with water, dried over sodium sulfate, and distilled, yielding the 2-(4-tert-butylphenylthio)acetonitrile as a liquid boiling at 153°-6° C. under a pressure of 4 millimeters of mercury.

[Compound]
Name
substituted phenylthioacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


